![molecular formula C19H23ClN2O3S B245639 1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as CM-ET and belongs to the piperazine class of compounds. CM-ET has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of CM-ET is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation and tumor growth. CM-ET has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. It also inhibits the activity of VEGF, a signaling molecule that is involved in the growth of blood vessels in tumors.
Biochemical and Physiological Effects
CM-ET has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of new blood vessels in tumors. CM-ET has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CM-ET in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. However, there are also limitations to using CM-ET in lab experiments. The synthesis of CM-ET is a multi-step process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of CM-ET is not fully understood, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on CM-ET. One area of research is the optimization of its therapeutic effects. This could involve the development of new synthesis methods, as well as a better understanding of its mechanism of action. Another area of research is the development of new applications for CM-ET. For example, it could be used in combination with other drugs to enhance their therapeutic effects. Overall, CM-ET is a promising compound that has the potential to lead to new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of CM-ET involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3-chloro-2-methylphenylamine with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CM-ET has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disease.
Propiedades
Fórmula molecular |
C19H23ClN2O3S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
1-(3-chloro-2-methylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-16-7-9-17(10-8-16)26(23,24)22-13-11-21(12-14-22)19-6-4-5-18(20)15(19)2/h4-10H,3,11-14H2,1-2H3 |
Clave InChI |
UGGUCGIVMXQZCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

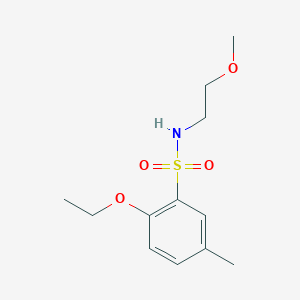
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
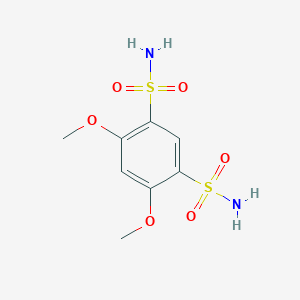
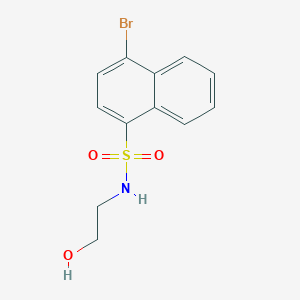
![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
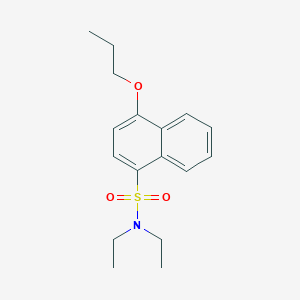
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
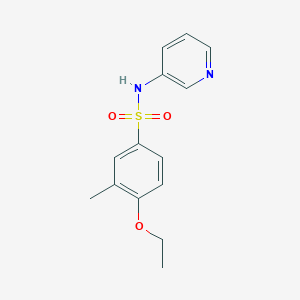
![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)